molecular formula C9H9NO6 B098076 2,5-Dimethoxy-3-nitrobenzoic acid CAS No. 17894-26-7

2,5-Dimethoxy-3-nitrobenzoic acid

Cat. No. B098076
CAS RN: 17894-26-7
M. Wt: 227.17 g/mol
InChI Key: QCJROOYLFVYZEP-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzoic acid derivatives and their properties, which can provide insights into the behavior of similar compounds. For instance, the study of 2-nitrobenzoic acid and 3,5-dimethoxybenzoic acid can offer a partial understanding of the molecular interactions and properties that might be expected from 2,5-dimethoxy-3-nitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including lithiation, reaction with nitroso compounds, and oxidation . For example, the synthesis of 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) could provide a template for the synthesis of 2,5-dimethoxy-3-nitrobenzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations . For instance, the structure of 2,6-dichloro-3-nitrobenzoic acid was analyzed using FT-IR, Raman spectroscopy, and density functional theory . These methods could be applied to determine the molecular structure of 2,5-dimethoxy-3-nitrobenzoic acid.

Chemical Reactions Analysis

The chemical reactions of nitrobenzoic acid derivatives often involve the nitro group and its transformation into amino derivatives . The study of such reactions in 5H-dibenzo[c,h][1,6]naphthyridin-6-ones could shed light on the reactivity of the nitro group in 2,5-dimethoxy-3-nitrobenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzoic acids and their derivatives have been extensively studied. For example, the solubility of 3,5-dimethoxybenzoic acid in various solvents was investigated, and the results were correlated with different models to understand the solvation process . Similarly, the thermal, spectral, and magnetic properties of dimethoxybenzoates of various metals were characterized . These studies provide a basis for predicting the properties of 2,5-dimethoxy-3-nitrobenzoic acid.

Scientific Research Applications

Sulfhydryl Group Determination

2,5-Dimethoxy-3-nitrobenzoic acid has been used in the determination of sulfhydryl groups in biological materials. A study involving the reaction of its derivative, 5,5′-dithiobis(2-nitrobenzoic acid), with blood has provided insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Synthesis and Stability Study

The acid's derivatives have been synthesized and their properties, including UV, IR, NMR, and MS data, have been reported. For instance, the action of 3-chloroperbenzoic acid on certain amines yielded nitroso dimers, whose stability was investigated (Beckett, Jones, & Coutts, 1976).

Functionalization Studies

The functionalization of nitrobenzoic acid derivatives has been explored. For example, the synthesis of substituted ethanols and propionic acid ethyl esters from reactions involving nitrobenzoic acid derivatives was reported using the tetrakis(dimethylamino)ethylene (TDAE) methodology (Amiri-Attou, Terme, & Vanelle, 2005).

Crystal Structure Analysis

Studies on the crystal structure of dimethoxybenzoic acid derivatives have contributed to understanding molecular interactions and bonding patterns. For example, analysis of 3,5-dimethoxybenzoic acid revealed hydrogen-bonded cyclic dimers (Lynch, Smith, Byriel, & Kennard, 1994).

Safety And Hazards

2,5-Dimethoxy-3-nitrobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,5-dimethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJROOYLFVYZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370071
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-3-nitrobenzoic acid

CAS RN

17894-26-7
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17894-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxy-3-nitrobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JP Blanchard, HL Goering - Journal of the American Chemical …, 1951 - ACS Publications
In connection with synthetic work now in progress, large quantities of 5-methyl-2-cyclo-hexenone (IV) were required. We have found that this compound can be conveniently …
Number of citations: 47 pubs.acs.org
RW Bost, CA Howe - Journal of the American Chemical Society, 1951 - ACS Publications
Some Derivatives of 2,5-Dimethoxyacetophenone Page 1 5864 Notes Vol. 69% yield and decomposition of the metal alcohólate by alkaline hydrolysis according to the procedure of …
Number of citations: 7 pubs.acs.org
Y Tateishi, R Sato, S Komatsu, M Noguchi… - Angewandte …, 2023 - Wiley Online Library
Cytotrienin A, an ansamycin‐class antibiotic, exhibits potent apoptosis‐inducing activity and has attracted much attention as a lead compound for anticancer drugs. Herein, we report a …
Number of citations: 1 onlinelibrary.wiley.com
M Buccini, F Dhoro, L Tham, BW Skelton… - ACS …, 2022 - ACS Publications
Strategies toward the total synthesis of the marine pyrroloacridine alkaloid alpkinidine have been explored, focusing on linking quinonoid CE ring-system synthons with the A ring, …
Number of citations: 1 pubs.acs.org

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